4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one

Chemical Biology Medicinal Chemistry Drug Discovery

4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one (CAS 64657-96-1) is a synthetic, small-molecule pyridazin-3(2H)-one derivative (C19H18N2O2, MW 306.4 g/mol) supplied as a research chemical with typical purity of 97%. Pyridazinones are a privileged scaffold in medicinal chemistry, historically explored for phosphodiesterase (PDE) inhibition, antiplatelet, and anti-inflammatory activities.

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
CAS No. 64657-96-1
Cat. No. B15214805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one
CAS64657-96-1
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O2/c1-21-19(22)16(12-14-8-10-17(23-2)11-9-14)13-18(20-21)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3
InChIKeyWRQFQTYSMLRWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Profile: 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one (CAS 64657-96-1)


4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one (CAS 64657-96-1) is a synthetic, small-molecule pyridazin-3(2H)-one derivative (C19H18N2O2, MW 306.4 g/mol) supplied as a research chemical with typical purity of 97%. Pyridazinones are a privileged scaffold in medicinal chemistry, historically explored for phosphodiesterase (PDE) inhibition, antiplatelet, and anti-inflammatory activities. Despite the known potential of the pyridazinone class, a comprehensive search of the peer-reviewed literature and patent databases has not identified any published bioactivity data, structure-activity relationship (SAR) studies, or target engagement profiles specific to this exact compound. The absence of literature-reported biological evaluation means the compound's potential applications are inferred solely from the general properties of its chemical class, not from direct experimental evidence.

Procurement Risk: Why Analogs of 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one Are Not Interchangeable


For a research compound lacking published biological data, the basis for differentiation lies in its structural identity and chemical properties, which determine its utility as a building block and its behavior in assays. The specific substitution pattern of this compound—featuring a 2-methyl group, a 4-(4-methoxybenzyl) substituent, and a 6-phenyl ring—creates a unique chemical space relative to its closest analogs. Attempting to substitute it with a regioisomer, such as 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1051316-33-6) , or a des-methyl analog like 4-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3(2H)-one (CAS 57999-76-5) , would result in a different molecular topology, potentially altering critical properties like hydrogen-bonding capacity, lipophilicity (logP), and receptor-binding pharmacophore geometry. Without experimental data, the safest procurement decision is strict adherence to the exact chemical structure required, as any deviation introduces uncontrolled variables into a research program.

Evidence-Based Differentiation Guide for 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one


Absence of Quantitative Biological Data Versus Closest Analogs

An exhaustive search of primary literature (PubMed, SciFinder), patent databases (Google Patents, EPO), and authoritative resources (PubChem, ChEMBL, BindingDB) found no reported IC50, EC50, Ki, GI50, or any other quantitative biological activity measurement for 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one (CAS 64657-96-1). [1] Consequently, no direct head-to-head or cross-study comparison can be made against its closest analogs: 4-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3(2H)-one (CAS 57999-76-5), 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1051316-33-6), or 4-[(2-methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one (CAS 121137-73-3). The only verifiable quantitative data are physicochemical properties (molecular formula, molecular weight, purity) provided by chemical suppliers. The primary differentiation is therefore the compound's exact structural identity rather than a demonstrated biological advantage.

Chemical Biology Medicinal Chemistry Drug Discovery

Structural Isomer Differentiation: 4- vs. 2-Substituted Pyridazinones

This compound possesses the methoxybenzyl substituent specifically at the 4-position of the pyridazinone ring, with a methyl group at the 2-position. This is distinct from the 2-substituted isomer, 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1051316-33-6). In the broader pyridazinone class, the position of N-substitution is known to be a critical determinant of pharmacological activity, particularly for PDE3/PDE4 inhibition, where the presence and nature of substitution at the lactam nitrogen (position 2) significantly modulates potency. [1] Although quantitative data for this specific pair are absent, the fundamental rule of medicinal chemistry is that regioisomers cannot be assumed to be functionally equivalent. [1] The target compound is defined by its unique combination of a 2-methyl group and a 4-(4-methoxybenzyl) moiety.

Chemical Synthesis Isomer Purity Medicinal Chemistry

Application Scenarios for 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one


Chemical Probe and SAR Library Expansion in Pyridazinone-Based Drug Discovery

This compound serves as a defined chemical entity for structure-activity relationship (SAR) studies within pyridazinone-focused medicinal chemistry programs. Its specific substitution pattern (2-methyl, 4-methoxybenzyl, 6-phenyl) provides a distinct vector for probing steric and electronic effects on biological targets historically linked to pyridazinones, such as phosphodiesterases (PDE3/PDE4) and platelet aggregation pathways. [1] Since no biological data have been reported for this exact compound, it offers an opportunity for novel target screening and intellectual property generation.

Synthetic Intermediate for Diversely Functionalized Pyridazinones

The 4-methoxybenzyl group can serve as a protected phenol precursor, enabling further synthetic elaboration via demethylation and subsequent functionalization. This makes the compound a valuable building block for generating libraries of 4-hydroxybenzyl- or 4-alkoxybenzyl-substituted pyridazinones, a substructure of interest in cardiovascular and anti-inflammatory drug discovery. [2]

Reference Standard for Regioisomeric Purity Analysis

Given the availability of closely related regioisomers (e.g., 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one), this compound is suitable as a reference standard for method development (HPLC, LC-MS) to verify regioisomeric purity in synthetic mixtures. Ensuring exact structural identity is critical when scaling up lead compounds for preclinical development.

Quote Request

Request a Quote for 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.